N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide
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Overview
Description
The compound “N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrazine ring, and an amide group . These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyrazine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, while the pyrazole and pyrazine rings could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the amide group could affect the compound’s solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Insecticidal Activity
Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which are structurally related to pyrazole derivatives, has shown promising insecticidal activities against the diamondback moth. These compounds, through their action on insect ryanodine receptors, offer a new avenue for pest control, with some displaying high efficacy at low concentrations. This highlights the potential of pyrazole-based compounds in developing new insecticides (Qi et al., 2014).
Antimicrobial Activity
A study on new series of pyrazole and imidazole derivatives showcased their antimicrobial potential. By incorporating the pyrazole moiety into different chemical frameworks, these compounds exhibited significant action against various microbial strains. This suggests that modifications around the pyrazole core can lead to effective antimicrobial agents, underscoring the versatility of pyrazole derivatives in addressing bacterial resistance (Idhayadhulla et al., 2012).
Antioxidant and Anti-inflammatory Properties
Celecoxib derivatives, featuring pyrazole structures, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research illustrates that certain pyrazole derivatives can modulate various biological pathways, offering insights into the development of multi-targeted therapies for chronic conditions and viral infections (Küçükgüzel et al., 2013).
Anticancer Activity
Explorations into the pharmacological profiles of 1,3,4-oxadiazole and pyrazole novel derivatives have highlighted their potential in toxicity assessment, tumor inhibition, and as anti-inflammatory agents. The study emphasizes the importance of structural modifications in enhancing the therapeutic efficacy and selectivity of pyrazole-based compounds for cancer treatment (Faheem, 2018).
Corrosion Inhibition
Research into pyrazolone derivatives for corrosion protection of metals has demonstrated their effectiveness as inhibitors. Such compounds interact with metal surfaces to form protective layers, reducing corrosion in acidic environments. This application underscores the industrial relevance of pyrazole derivatives in materials science (Ansari et al., 2016).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. Pyrrolopyrazine derivatives, which have a similar structure, have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-3-16(14-7-5-4-6-8-14)19(25)22-12-15-11-17(23-24(15)2)18-13-20-9-10-21-18/h4-11,13,16H,3,12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGGADIREGHLOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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